molecular formula C13H12F2N6O2 B10896410 [7-(difluoromethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid

[7-(difluoromethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid

Cat. No.: B10896410
M. Wt: 322.27 g/mol
InChI Key: PGFGKERUFOEBHT-UHFFFAOYSA-N
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Description

2-[7-(DIFLUOROMETHYL)-5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]ACETIC ACID is a complex organic compound featuring a pyrazole and triazolopyrimidine scaffold

Preparation Methods

The synthesis of 2-[7-(DIFLUOROMETHYL)-5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]ACETIC ACID involves multiple steps, starting from commercially available precursors. The synthetic route typically includes the formation of the pyrazole ring, followed by the construction of the triazolopyrimidine scaffold. Reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation reactions using reagents like N-bromosuccinimide (NBS). Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon.

Scientific Research Applications

2-[7-(DIFLUOROMETHYL)-5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]ACETIC ACID has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a kinase inhibitor, which could be useful in cancer research.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as kinases. It binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar compounds include other pyrazole and triazolopyrimidine derivatives, such as:

Properties

Molecular Formula

C13H12F2N6O2

Molecular Weight

322.27 g/mol

IUPAC Name

2-[7-(difluoromethyl)-5-(1,5-dimethylpyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid

InChI

InChI=1S/C13H12F2N6O2/c1-6-7(5-16-20(6)2)8-3-9(12(14)15)21-13(17-8)18-10(19-21)4-11(22)23/h3,5,12H,4H2,1-2H3,(H,22,23)

InChI Key

PGFGKERUFOEBHT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C2=NC3=NC(=NN3C(=C2)C(F)F)CC(=O)O

Origin of Product

United States

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